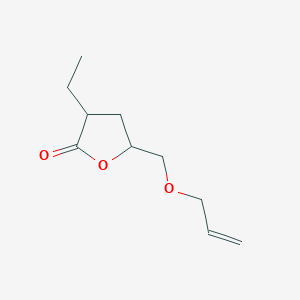
3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes. It is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one typically involves the reaction of ethyl oxirane with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of 2-4 hours. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized oxolanes .
Scientific Research Applications
3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one
- 3-Ethyl-5-(prop-2-enyl)oxolan-2-one
- 3-Ethyl-5-(prop-2-enoxymethyl)tetrahydrofuran-2-one
Uniqueness
3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one is unique due to its specific structural features, such as the presence of the prop-2-enoxymethyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
62668-39-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-ethyl-5-(prop-2-enoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O3/c1-3-5-12-7-9-6-8(4-2)10(11)13-9/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
HFCATGAPXVWBIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1=O)COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
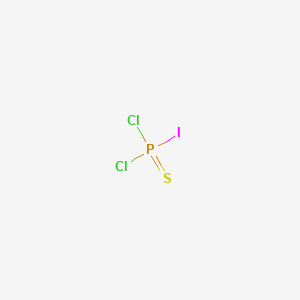


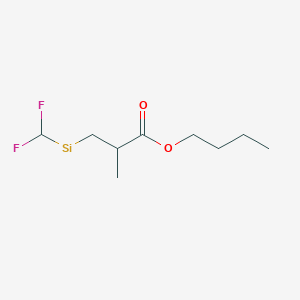

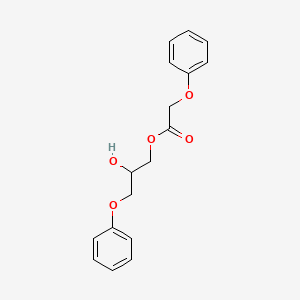
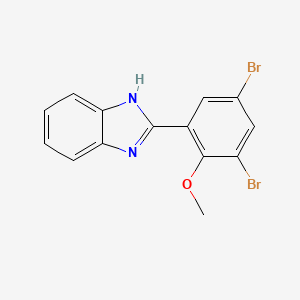
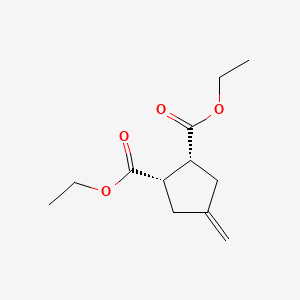

![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)


